REACTION_CXSMILES
|
[Na].[CH3:2][SH:3].[CH3:4][CH2:5][NH:6][C:7]1[N:12]=[C:11](Cl)[N:10]=[C:9]([NH:14][CH:15]([CH3:17])[CH3:16])[N:8]=1>CO>[CH3:2][S:3][C:11]1[N:10]=[C:9]([NH:14][CH:15]([CH3:17])[CH3:16])[N:8]=[C:7]([NH:6][CH2:5][CH3:4])[N:12]=1 |^1:0|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CCNC1=NC(=NC(=N1)Cl)NC(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a minimum amount of boiling hexane
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
the solid product was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC(=NC(=N1)NC(C)C)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |